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molecular formula C6H7NO2 B085934 4-Aminobenzene-1,3-diol CAS No. 13066-95-0

4-Aminobenzene-1,3-diol

Cat. No. B085934
M. Wt: 125.13 g/mol
InChI Key: ROCVGJLXIARCAC-UHFFFAOYSA-N
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Patent
US05648229

Procedure details

1.5 ml (10 mmol) of 4-trifluoromethylbenzoyl chloride were heated to 190° C. in an oil bath and 1.6 g (10 mmol) of 4-aminoresorcinol were added in portions. After 1 hour the reaction mixture was introduced into 100 ml of 10% strength sodium carbonate solution and heated. The unreacted acid chloride was hydrolyzed during this procedure. The product was then extracted with ethyl acetate and purified by column chromatography (silica gel 60, ethyl acetate or chloroform/glacial acetic acid 9:1).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[NH2:14][C:15]1[CH:21]=[CH:20][C:18]([OH:19])=[CH:17][C:16]=1O.C(=O)([O-])[O-].[Na+].[Na+]>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]2[O:8][C:16]3[CH:17]=[C:18]([OH:19])[CH:20]=[CH:21][C:15]=3[N:14]=2)=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=C(C=C(O)C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel 60, ethyl acetate or chloroform/glacial acetic acid 9:1)

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C=1OC2=C(N1)C=CC(=C2)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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